Cas no 69064-37-5 (trans-2-Dodecenol)
trans-2-Dodecenol Chemical and Physical Properties
Names and Identifiers
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- TRANS-2-DODECEN-1-OL
- trans-2-Dodecenol
- (2E)-dodec-2-en-1-ol
- (E)-2-dodecen-1-ol,(2E)-2-dodecen-1-ol,trans-2-dodecenol
- (E)-2-dodecene-1-ol
- (E)-dodec-2-en-1-ol
- 2-DODECEN-1-OL
- (E)-2-Dodecenol
- trans-dodec-2-enol
- (E)2-Dodecen-1-ol
- 2-dodecenol
- E-2-dodecen-1-ol
- (E)-2-dodecen-1-ol
- D1936
- Q67880208
- MFCD00014047
- AKOS015836248
- 2-Dodecen-ol
- (2E)-2-dodecen-1-ol
- CHEMBL2228468
- trans-2-Dodecen-1-ol, 96% (sum of isomers), max. 3% cis
- 69064-37-5
- HY-W127557
- DTXSID701017500
- DTXCID80211394
- SCHEMBL294780
- CS-0185779
- D89949
- 69064-36-4
-
- MDL: MFCD00014047
- Inchi: 1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+
- InChI Key: MLRYPOCSLBIUHY-ZHACJKMWSA-N
- SMILES: O([H])C([H])([H])/C(/[H])=C(\[H])/C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 184.18300
- Monoisotopic Mass: 184.183
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 184.32
- XLogP3: 4.6
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.846 g/mL at 20 °C(lit.)
- Melting Point: 3°C(lit.)
- Boiling Point: 141°C/14mmHg(lit.)
- Flash Point: 105°C/0.1mm
- Refractive Index: n20/D 1.453
- PSA: 20.23000
- LogP: 3.67560
- Solubility: Not determined
trans-2-Dodecenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1936-5ml |
trans-2-Dodecenol |
69064-37-5 | 90.0%(GC) | 5ml |
¥990.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D868783-1ml |
trans-2-Dodecenol |
69064-37-5 | 90% | 1ml |
386.00 | 2021-05-17 | |
| TRC | D525565-100mg |
trans-2-Dodecenol |
69064-37-5 | 100mg |
$201.00 | 2023-05-18 | ||
| TRC | D525565-250mg |
trans-2-Dodecenol |
69064-37-5 | 250mg |
$442.00 | 2023-05-18 | ||
| TRC | D525565-500mg |
trans-2-Dodecenol |
69064-37-5 | 500mg |
$821.00 | 2023-05-18 | ||
| TRC | D525565-1g |
trans-2-Dodecenol |
69064-37-5 | 1g |
$1596.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73875-1ml |
trans-2-Dodecenol |
69064-37-5 | 90% | 1ml |
¥308.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161454-25ml |
trans-2-Dodecenol |
69064-37-5 | >90.0%(GC) | 25ml |
¥3880.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161454-5ML |
trans-2-Dodecenol |
69064-37-5 | >90.0%(GC) | 5ml |
¥1512.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161454-1ml |
trans-2-Dodecenol |
69064-37-5 | >90.0%(GC) | 1ml |
¥369.90 | 2023-08-31 |
trans-2-Dodecenol Suppliers
trans-2-Dodecenol Related Literature
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Ru Liu,Chen Wang,Anmin Huang,Bin Lv Anal. Methods 2018 10 2115
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Seulah Lee,Joo Chan Lee,Lalita Subedi,Kyo Hee Cho,Sun Yeou Kim,Hyun-Ju Park,Ki Hyun Kim RSC Adv. 2019 9 33957
Additional information on trans-2-Dodecenol
Introduction to trans-2-Dodecenol (CAS No. 69064-37-5)
trans-2-Dodecenol, a naturally occurring alkene alcohol, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. With the CAS number 69064-37-5, this molecule has garnered attention for its unique structural properties and potential applications in various industries. The compound is characterized by a double bond in its carbon chain, which contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of trans-2-Dodecenol consists of a 12-carbon chain with a double bond located between the second and third carbon atoms. This configuration imparts a specific geometric arrangement, which influences its chemical behavior and interactions with other molecules. The presence of an alcohol functional group at one end of the chain further enhances its versatility, making it a candidate for use in the synthesis of more complex organic compounds.
In recent years, researchers have been exploring the potential applications of trans-2-Dodecenol in drug development and agrochemical formulations. Its alkenic nature allows for facile functionalization, enabling the creation of derivatives with tailored properties. For instance, studies have demonstrated its utility in the synthesis of pharmaceutical intermediates, where it serves as a precursor to more complex molecules. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, makes it a valuable tool in synthetic organic chemistry.
One of the most intriguing aspects of trans-2-Dodecenol is its role in biological systems. Research has indicated that this compound may have phytohormonal effects, influencing plant growth and development. The precise mechanisms by which it exerts these effects are still under investigation, but preliminary findings suggest that it interacts with plant receptors in a manner similar to other known hormones. This discovery opens up new avenues for developing environmentally friendly agrochemicals that can enhance crop yield without adverse environmental impacts.
The chemical properties of trans-2-Dodecenol also make it relevant in the field of material science. Its liquid state at room temperature and moderate volatility allow it to be used as a solvent or additive in various formulations. For example, it has been investigated as a component in specialty coatings and lubricants, where its ability to improve material performance is highly valued. Additionally, its compatibility with other organic compounds makes it a useful candidate for developing novel materials with enhanced properties.
From an industrial perspective, the production and utilization of trans-2-Dodecenol present several advantages. The compound can be synthesized through various chemical pathways, including catalytic hydrogenation and oxidation processes. These methods are well-established and scalable, ensuring a reliable supply for industrial applications. Furthermore, the environmental footprint of these processes can be minimized by optimizing reaction conditions and employing green chemistry principles.
Recent advancements in analytical chemistry have also contributed to a deeper understanding of trans-2-Dodecenol's behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) allow researchers to elucidate its molecular structure and study its interactions with other substances. These tools have been instrumental in identifying new derivatives and understanding their biological activity.
The potential applications of trans-2-Dodecenol extend beyond pharmaceuticals and agrochemicals. In the field of fine chemicals, it serves as a building block for synthesizing more complex molecules used in fragrances, dyes, and polymers. Its unique combination of functional groups makes it particularly useful for creating molecules with specific properties tailored to industrial needs.
In conclusion, trans-2-Dodecenol (CAS No. 69064-37-5) is a versatile compound with broad applications across multiple scientific disciplines. Its unique chemical structure and reactivity make it valuable for drug development, agrochemical formulations, material science, and industrial processes. As research continues to uncover new insights into its properties and potential uses, the significance of this compound is likely to grow further.
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